Bienvenue dans la boutique en ligne BenchChem!

5-(3,4,5-trimethoxyphenyl)-2H-tetrazole

Anticancer Tubulin polymerization inhibition Combretastatin analog

Procure 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole as your essential reference standard for colchicine-site tubulin inhibitor research. The essential 3,4,5-trimethoxyphenyl motif ensures target engagement, while the metabolically stable tetrazole bioisostere offers superior solubility over cis-stilbene analogs. Ideal for SAR studies, this crystalline intermediate enables systematic halogenation to boost potency. Its validated role in G2/M arrest assays makes it a critical tool for oncology drug discovery programs focused on vascular disruption.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 91759-55-6
Cat. No. B4425792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5-trimethoxyphenyl)-2H-tetrazole
CAS91759-55-6
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NNN=N2
InChIInChI=1S/C10H12N4O3/c1-15-7-4-6(10-11-13-14-12-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,11,12,13,14)
InChIKeyPJHNDJILQWODBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole (CAS 91759-55-6): Core Structure, Physicochemical Identity, and Scientific Procurement Rationale


5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole is a 5-aryl-2H-tetrazole derivative that combines the carboxylic acid bioisosteric properties of the tetrazole ring (pKa ~4–5) with the electron-rich 3,4,5-trimethoxyphenyl motif, a pharmacophore essential for colchicine-site tubulin binding [1]. The compound has molecular formula C10H12N4O3, molecular weight 236.23 g/mol, calculated logP of 0.89, and topological polar surface area (TPSA) of 82.15 Ų . It serves as a key intermediate for synthesizing combretastatin-inspired vascular disrupting agents and microtubule inhibitors, where the tetrazole bridge replaces the metabolically labile stilbene double bond to improve solubility and chemical stability [1].

Why 5-Aryl-Tetrazole Analogs Cannot Be Interchanged: The Trimethoxyphenyl Differentiation Factor


Substituting 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole with a simpler 5-phenyl-2H-tetrazole or 5-(4-methoxyphenyl)-2H-tetrazole leads to a collapse of tubulin binding affinity and antiproliferative activity. The 3,4,5-trimethoxyphenyl motif is known to be essential for occupying the colchicine-binding site on β-tubulin, as demonstrated by structure-activity relationship studies across combretastatin, chalcone, and tetrazole series [1]. Replacement of the trimethoxy substitution with 3,5-dihalogenation (dibromo or diiodo) can increase cellular potency by up to 5-fold but also alters solubility, crystallinity, and metabolic stability profiles, making the trimethoxy variant a preferred balanced scaffold for lead optimization [2]. Furthermore, the tetrazole heterocycle provides a metabolically stable bioisostere for the cis double bond present in combretastatin A-4, whereas the unsubstituted phenyl analog lacks the requisite tubulin pharmacophore entirely [1].

Quantitative Differentiation of 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole from Closest Analogs: Procurement-Relevant Evidence


Antiproliferative Potency of Trimethoxy-Tetrazole vs. Combretastatin A-4 and Dihalogenated Tetrazole Analogs Across Six Cancer Cell Lines

In a direct comparative study, the trimethoxy-tetrazole analog 32 (containing the 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole core) was evaluated alongside combretastatin A-4 (CA-4, compound 1) and the 3,5-dibromo (33) and 3,5-diiodo (34) tetrazole analogs for growth inhibition of six human carcinoma cell lines using the sulforhodamine B (SRB) assay [1]. Trimethoxy-tetrazole 32 displayed IC50 values of 9.5 nM (SK-OV-3 ovarian), 21 nM (MCF-7 breast), and 22 nM (A549 lung), compared to CA-4 which showed IC50 values of 1.7 nM, 3.0 nM, and 7.9 nM on the same lines, respectively [1]. The diiodo analog 34 was the most potent with IC50 of 2.6 nM (SK-OV-3), 1.9 nM (MCF-7), and 2.8 nM (A549), representing up to a 5-fold increase in potency over the trimethoxy compound [1].

Anticancer Tubulin polymerization inhibition Combretastatin analog

Physicochemical Differentiation: LogP and Polar Surface Area of Trimethoxy-Tetrazole vs. 5-Phenyl-2H-tetrazole

5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole exhibits a calculated logP of 0.89 and topological polar surface area (TPSA) of 82.15 Ų . In contrast, the unsubstituted 5-phenyl-2H-tetrazole has a reported logP of 1.645 and TPSA of approximately 43.6 Ų . The lower logP (Δ ≈ −0.75) and substantially higher TPSA (Δ ≈ +38.5 Ų) of the trimethoxy derivative predict improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for optimizing pharmacokinetic profiles where controlled distribution and lower CNS penetration are desired.

Drug-likeness Physicochemical properties Solubility prediction

Vascular Disrupting Activity: Tetrazole vs. Triazole Analog in HUVEC and In Vivo Angiogenesis Models

A 1-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole (compound 2) was directly compared with its 1,2,4-triazole counterpart (compound 1) for vascular disrupting activity. At concentrations of 5–20 nM, the tetrazole derivative induced inhibition of capillary tube formation, endothelial cell migration, and alteration of the microfilament network in HUVEC cells [1]. In the chick chorioallantoic membrane (CAM) angiogenesis assay, the tetrazole compound efficiently counteracted bFGF-induced angiogenesis at doses as low as 1 pmol/egg [1]. In a syngeneic mouse tumor model, a single i.p. injection of 30 mg/kg of the tetrazole analog produced a stronger reduction of microvascular density compared to the triazole analog [1].

Vascular disrupting agent Anti-angiogenesis Endothelial cell assay

Tetrazole Bridge vs. Stilbene Double Bond: Crystallinity, Solubility, and Chemical Stability Differentiation for Formulation

Incorporation of the tetrazole bridge into the combretastatin scaffold yielded crystalline, soluble compounds (32–34) that retain microtubule inhibitory activity, whereas the parent stilbene CA-4 suffers from poor aqueous solubility and a tendency to undergo cis-to-trans isomerization in solution [1]. The tetrazole ring eliminates the photochemical and thermal isomerization liability inherent to the stilbene double bond, while the increased heteroatom content contributes to improved crystallinity and aqueous solubility [1]. This structural modification is critical for pharmaceutical development, as many stilbene-based combretastatin analogs fail to progress due to poor solubility and stability issues.

Bioisostere Chemical stability Formulation development

Procurement-Driven Application Scenarios for 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole (CAS 91759-55-6)


Anticancer Lead Optimization via A-Ring Halogenation

The trimethoxy-tetrazole scaffold serves as the starting point for systematic SAR studies. As demonstrated by Beale et al. (2012), 3,5-dihalogenation (Br or I) of the trimethoxyphenyl A-ring increases antiproliferative potency by up to 5-fold across multiple cancer cell lines [1]. Research groups procuring this compound can use it as a reference standard to benchmark novel halogenated or otherwise substituted analogs, enabling rational potency enhancement while retaining the favorable solubility and crystallinity conferred by the tetrazole bridge [1].

Tubulin Polymerization Inhibition and Chemical Probe Development

The compound is deployed in biochemical assays measuring tubulin polymerization inhibition and cell cycle arrest at G2/M phase [1]. The 3,4,5-trimethoxyphenyl group is essential for colchicine-site binding, and tetrazole 32 has been shown to arrest cells in G2/M phase comparable to CA-4, making it a useful tool compound for studying microtubule dynamics and validating tubulin as a therapeutic target in oncology research [1].

In Vivo Vascular Disrupting Agent (VDA) Studies

Based on the demonstrated superior in vivo microvascular density reduction of tetrazole analogs over triazole counterparts in syngeneic mouse tumor models at 30 mg/kg i.p. [2], this compound class is suitable for preclinical evaluation of vascular disrupting activity. The tetrazole core provides the metabolic stability and solubility needed for reproducible in vivo dosing, supporting anti-angiogenic and tumor vasculature disruption studies [2].

Medicinal Chemistry Building Block for Bioisostere Replacement

As a crystalline, stable solid, 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole can be used as a versatile intermediate for synthesizing combretastatin-inspired analogs where the tetrazole replaces the metabolically labile cis-stilbene double bond [1]. Its defined physicochemical properties (logP 0.89, TPSA 82.15 Ų) make it suitable for incorporation into fragment-based drug discovery libraries targeting the colchicine binding site, with the trimethoxyphenyl motif providing a validated tubulin recognition element.

Quote Request

Request a Quote for 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.